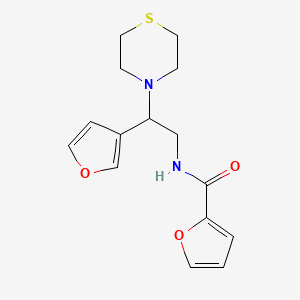
3-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide, also known as TQB, is a novel small molecule compound that has shown potential in various scientific research applications.
Mechanism of Action
The mechanism of action of 3-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide is not fully understood, but it has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation, angiogenesis, and tumor growth. 3-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of angiogenic factors, such as VEGF. 3-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of tumor cells. In addition, 3-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide has been shown to improve cognitive function and to reduce oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide in lab experiments is its relatively low toxicity compared to other small molecule compounds. However, 3-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide has limited solubility in aqueous solutions, which may make it difficult to use in certain types of experiments. In addition, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 3-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide.
Future Directions
There are several future directions for 3-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide research. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in combination with other small molecule compounds or immunotherapies for the treatment of cancer. Further studies are also needed to fully understand the mechanisms of action of 3-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide and to optimize its pharmacological properties.
Synthesis Methods
3-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide can be synthesized using a multi-step process that involves the reaction of 2-(thiophen-3-yl)benzylamine with 3-chloro-4-oxoquinazoline, followed by the addition of propanoyl chloride. The final product is obtained after purification through column chromatography.
Scientific Research Applications
3-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-angiogenic properties. In addition, 3-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases.
properties
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[(2-thiophen-3-ylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c26-21(9-11-25-15-24-20-8-4-3-7-19(20)22(25)27)23-13-16-5-1-2-6-18(16)17-10-12-28-14-17/h1-8,10,12,14-15H,9,11,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGKDSGWXHCDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCN2C=NC3=CC=CC=C3C2=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3,4-dimethoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2451547.png)
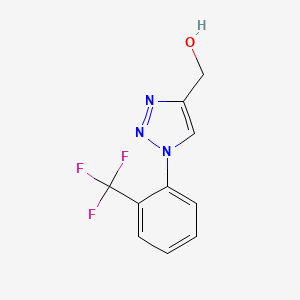
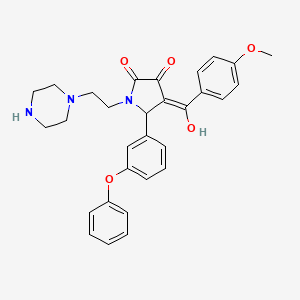
![6-benzyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2451550.png)
![(E)-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2451554.png)
![Tert-butyl (3aR,7aS)-2-(5-bromopyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2451556.png)
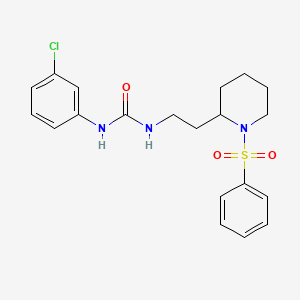


![[(2-Chlorophenyl)methyl][(2-chloroquinolin-3-yl)methylidene]amine](/img/structure/B2451563.png)
![Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate](/img/structure/B2451565.png)
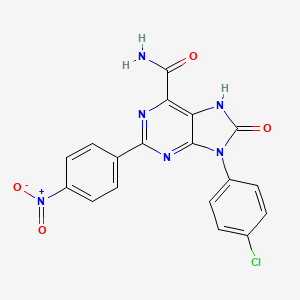
![3,6-dichloro-N-[3-(2-sulfanyl-1H-imidazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2451568.png)
